molecular formula C10H8N2O3 B1403655 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1399654-82-0

5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B1403655
CAS No.: 1399654-82-0
M. Wt: 204.18 g/mol
InChI Key: OOYCLILZCXINKA-UHFFFAOYSA-N
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Description

5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a nitro group at the 5’ position and a ketone group at the 2’ position. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with cyclopropane intermediates in the presence of a base catalyst can yield the desired spirocyclic structure . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
  • Spirocyclic oxindoles
  • Indeno[1,2-b]quinoxalines

Uniqueness

5’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one is unique due to its specific combination of a nitro group, spirocyclic structure, and indole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-10(3-4-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYCLILZCXINKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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